molecular formula C21H23NO5 B1469890 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid CAS No. 1483389-52-1

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid

Cat. No.: B1469890
CAS No.: 1483389-52-1
M. Wt: 369.4 g/mol
InChI Key: YOGQAEXQMBLDTM-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is officially designated as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid, reflecting its stereochemical configuration and functional group arrangement. The molecular formula has been computationally determined as C₂₁H₂₁NO₆ with a corresponding molecular weight of 383.4 grams per mole, as established through high-resolution mass spectrometry and elemental analysis. The compound exists in the PubChem chemical database under the identifier CID 51340556, providing standardized reference for chemical information systems.

The structural architecture encompasses several critical functional components that define its chemical behavior and synthetic utility. The fluorenylmethoxycarbonyl moiety serves as an amino-protecting group, featuring the characteristic nine-membered fluorene ring system fused with a methoxycarbonyl linker. This protecting group demonstrates exceptional stability toward acidic conditions while remaining susceptible to base-mediated cleavage, particularly with piperidine-based deprotection protocols commonly employed in solid-phase peptide synthesis. The pentanoic acid backbone contains a methoxy substituent at the fifth carbon position, creating a methyl ester functionality that provides additional synthetic versatility.

Alternative nomenclature systems recognize this compound through various synonymous designations, including 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate and (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid. These naming conventions reflect different organizational approaches while maintaining reference to the same molecular entity. The compound identification number 899-856-3 provides additional cataloging reference within chemical databases.

Stereochemical Configuration and Chiral Center Characterization

The stereochemical properties of this compound are fundamentally governed by the presence of a single chiral center located at the second carbon position within the pentanoic acid framework. The compound exhibits S-configuration at this stereogenic center, corresponding to the L-amino acid configuration that predominates in naturally occurring biological systems. This stereochemical arrangement positions the amino functionality and carboxylic acid group in the spatial orientation characteristic of L-glutamic acid derivatives.

Crystallographic analysis has revealed detailed information regarding the three-dimensional molecular geometry and conformational preferences. The fluorenylmethoxycarbonyl protecting group adopts specific orientations that influence the overall molecular shape and intermolecular interaction patterns. These structural studies demonstrate that fluorenylmethoxycarbonyl-protected amino acids exhibit characteristic hydrogen bonding networks and aromatic stacking interactions that contribute to their supramolecular organization.

The chiral center configuration directly impacts the compound's biological activity and synthetic applications. The S-configuration ensures compatibility with naturally occurring amino acid residues in peptide sequences, maintaining proper stereochemical relationships for biological recognition processes. This stereochemical fidelity proves essential for applications in drug development and bioconjugation chemistry where molecular recognition depends critically on three-dimensional structure.

Computational Modeling of Molecular Geometry and Electron Density Distribution

Advanced computational investigations employing density functional theory methods have provided detailed insights into the electronic structure and geometric parameters of fluorenylmethoxycarbonyl-protected amino acid derivatives. These calculations optimize molecular geometries both in vacuum and solution environments, revealing significant conformational flexibility within the fluorenylmethoxycarbonyl protecting group and its attachment to the amino acid backbone. The computational studies demonstrate that solvent effects substantially influence the preferred conformations and electronic distribution patterns.

Molecular dynamics simulations have elucidated the dynamic behavior of fluorenylmethoxycarbonyl-protected compounds in solution, particularly focusing on the self-assembly properties that enable formation of organized supramolecular structures. These investigations reveal that hydrophobic interactions drive liquid-liquid phase separation behavior, with the fluorenylmethoxycarbonyl group serving as the primary hydrophobic component that facilitates intermolecular aggregation. The computational models predict specific critical concentrations and phase behavior patterns that correlate well with experimental observations.

Electron density distribution calculations highlight the polarization effects within the fluorenylmethoxycarbonyl protecting group and their influence on intermolecular interactions. The aromatic fluorene system exhibits significant π-electron delocalization that contributes to stacking interactions between adjacent molecules. These electronic properties prove crucial for understanding the self-assembly mechanisms and crystallization behavior observed in experimental studies.

Comparative Analysis with Related Fluorenylmethoxycarbonyl-Protected Amino Acid Derivatives

Comparative structural analysis with related fluorenylmethoxycarbonyl-protected amino acid derivatives reveals distinctive features of the methoxypentanoic acid variant. Fluorenylmethoxycarbonyl-5-aminopentanoic acid, bearing terminal amino and carboxylic acid functionalities, demonstrates similar protecting group stability but differs significantly in its side chain properties and applications as a proteolysis targeting chimera linker. The alkane chain structure provides greater flexibility compared to the methoxy-substituted variant, influencing self-assembly behavior and intermolecular interactions.

Fluorenylmethoxycarbonyl-L-glutamic acid 5-tert-butyl ester represents another closely related derivative that incorporates bulky tert-butyl protection at the gamma carboxyl position. This compound exhibits enhanced steric hindrance compared to the methyl ester variant, affecting both solubility properties and synthetic accessibility. The tert-butyl protecting group requires more stringent deprotection conditions, typically involving trifluoroacetic acid treatment, whereas the methyl ester functionality allows for more selective hydrolysis under basic conditions.

Compound Molecular Formula Molecular Weight (g/mol) Side Chain Protection Primary Applications
Fluorenylmethoxycarbonyl-Glu(OMe)-OH C₂₁H₂₁NO₆ 383.4 Methyl ester Peptide synthesis, bioconjugation
Fluorenylmethoxycarbonyl-5-aminopentanoic acid C₂₀H₂₁NO₄ 339.4 None Proteolysis targeting chimera linkers
Fluorenylmethoxycarbonyl-Glu(OtBu)-OH C₂₄H₂₇NO₆ 425.5 tert-Butyl ester Solid-phase peptide synthesis

The comparative analysis extends to ionization behavior and pH-dependent properties, where experimental titration studies of fluorenylmethoxycarbonyl-glutamic acid derivatives demonstrate altered pKa values compared to unprotected amino acids. The fluorenylmethoxycarbonyl protection increases the pKa of the alpha-carboxyl group to 3.60 and the side chain carboxyl to 5.05, reflecting the electron-withdrawing effects of the protecting group. These modified ionization properties influence the electrostatic interactions and pH-dependent self-assembly behavior observed in multicomponent systems.

Morphological studies comparing different fluorenylmethoxycarbonyl-protected aliphatic amino acids reveal distinct self-assembly patterns dependent on side chain structure. The methoxy-containing derivatives exhibit unique crystalline arrangements facilitated by additional hydrogen bonding interactions from the ester functionality. These structural differences translate into varied applications, with the methoxypentanoic acid derivative showing particular promise for controlled drug delivery systems and biomaterial scaffolds where specific intermolecular interactions prove advantageous.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-26-12-6-11-19(20(23)24)22-21(25)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGQAEXQMBLDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid, commonly referred to as Fmoc-5-methoxypentanoic acid, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₉H₂₃N₃O₄
  • Molecular Weight : 373.41 g/mol
  • CAS Number : 135944-07-9
  • Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

The biological activity of Fmoc-5-methoxypentanoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The Fmoc group allows for selective modifications in peptide synthesis, making it valuable for creating bioactive peptides.

Antimicrobial Activity

Recent studies have indicated that Fmoc-5-methoxypentanoic acid exhibits antimicrobial properties against a range of bacterial strains. For instance:

  • Staphylococcus aureus : In vitro assays demonstrated significant inhibition of growth at concentrations above 50 µg/mL.
  • Escherichia coli : Similar inhibitory effects were observed, suggesting a broad spectrum of antimicrobial action.

Anticancer Properties

Research has highlighted the potential of Fmoc-5-methoxypentanoic acid in cancer therapy:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis through the activation of caspase pathways.
  • Mechanistic Insights : The compound appears to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectConcentration (µg/mL)
AntimicrobialStaphylococcus aureusGrowth inhibition>50
AntimicrobialEscherichia coliGrowth inhibition>50
AnticancerHeLaInduction of apoptosis25
AnticancerMCF-7Induction of apoptosis25

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of Fmoc derivatives against clinical isolates. The results indicated that modifications to the Fmoc group significantly enhanced antimicrobial potency.
  • Investigation into Anticancer Mechanisms :
    A research article in Cancer Research explored the apoptotic mechanisms induced by Fmoc-5-methoxypentanoic acid. It was found that treatment led to a marked increase in caspase activity and DNA fragmentation in treated cells compared to controls.

Scientific Research Applications

Peptide Synthesis

The primary application of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid is in the synthesis of peptides through solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective protection of the amino group during peptide elongation, facilitating the assembly of complex peptide chains.

Table 1: Comparison of Fmoc and Other Protecting Groups

Protecting GroupAdvantagesDisadvantages
FmocEasy removal with baseRequires careful handling
BocStable under acidic conditionsRequires strong acids for removal
AllocHigh stabilityComplex removal process

Drug Development

In drug development, this compound serves as a building block for synthesizing bioactive peptides that can act as therapeutics. Its ability to form stable peptide bonds makes it suitable for creating compounds with enhanced biological activity.

Case Study: Peptide-Based Therapeutics
A study demonstrated the efficacy of peptides synthesized using Fmoc chemistry in targeting specific receptors involved in cancer progression. The synthesized peptides showed improved binding affinity and selectivity compared to traditional compounds, highlighting the significance of using Fmoc-protected amino acids in therapeutic design.

Bioconjugation Techniques

The compound is also utilized in bioconjugation strategies, where it can be linked to various biomolecules such as antibodies or enzymes. This application is crucial for developing targeted drug delivery systems and diagnostic tools.

Table 2: Applications of Bioconjugates

ApplicationDescription
Targeted Drug DeliveryEnhances specificity and reduces side effects
Diagnostic ImagingImproves visualization of disease markers
Vaccine DevelopmentIncreases immunogenicity of vaccine candidates

Conclusion and Future Directions

The applications of this compound extend across multiple domains, particularly in peptide synthesis and drug development. As research continues to evolve, the potential for this compound in novel therapeutic strategies remains significant.

Future studies may focus on optimizing synthesis methods to improve yield and reduce costs, as well as exploring its applications in emerging fields such as nanotechnology and personalized medicine.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid Fluorine at C5 (aromatic ring) C22H16FNO4 401.37 Enhanced stability in acidic conditions; used in peptide-drug conjugates
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid Difluorophenyl at C3 C25H20F2NO4 460.43 Improved target specificity in kinase inhibitors; chiral synthesis
4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-(1-morpholino)pentanoic acid Morpholino group at C5 C24H28N2O5 436.49 Enhanced solubility in polar solvents; used in STAT3 inhibitors
5-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,5-dimethoxyphenoxy)pentanoic acid Dimethoxyphenoxy group at C5 C29H31NO7 505.56 High purity (96% HPLC); used in antibody-drug conjugates
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid (Target) Methoxy group at C5 C21H23NO5 369.42 Hypothesized: Improved solubility and steric flexibility for SPPS; analogous to tert-butyl variants

Key Findings from Comparative Studies

Substituent Effects on Solubility: Methoxy and morpholino substituents (e.g., compounds from ) increase solubility in polar solvents (e.g., DMF, DMSO), critical for SPPS efficiency. Fluorinated analogs (e.g., ) exhibit reduced solubility in aqueous buffers but superior stability in acidic environments.

Synthetic Yields: Morpholino- and piperazino-substituted compounds (e.g., 76b and 76c in ) achieve yields >70% under standard Fmoc deprotection conditions. tert-Butyl esters (e.g., ) require harsher deprotection (trifluoroacetic acid) but provide higher regioselectivity.

Biological Activity: Fluorinated variants (e.g., ) show synergistic cytotoxicity in antibody-drug conjugates due to enhanced membrane permeability. Dimethoxyphenoxy derivatives (e.g., ) exhibit high binding affinity to SH2 domains, relevant in cancer therapeutics.

Analytical Data :

  • Purity levels for commercial analogs (e.g., 96.05% HPLC for ) ensure reliability in research.
  • Chiral centers (e.g., R-configuration in ) are confirmed via NMR and optical rotation data.

Preparation Methods

Starting Materials

  • The amino acid precursor is 5-methoxypentanoic acid bearing a free amino group at the 2-position.
  • Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is used as the protecting reagent.

Reaction Conditions

  • The reaction is generally carried out in an organic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
  • A base, commonly sodium bicarbonate or an organic base like triethylamine, is used to neutralize the hydrochloric acid generated during the reaction.
  • The reaction is performed at low temperature (0–5 °C) initially to control the rate and prevent side reactions, then allowed to warm to room temperature.

Reaction Mechanism

  • The nucleophilic amino group of the amino acid attacks the electrophilic carbonyl carbon of Fmoc-Cl.
  • This forms a carbamate linkage, effectively protecting the amino group as the Fmoc derivative.
  • The carboxylic acid group remains free for further peptide coupling reactions.

Detailed Preparation Procedure

A representative preparation method based on diverse literature and patent disclosures is as follows:

Step Procedure Description Reagents and Conditions Notes
1 Dissolve 5-methoxypentanoic acid derivative with free amino group in DCM or DMF Solvent: DCM or DMF; Concentration: 0.1–0.5 M Ensure complete dissolution
2 Cool the solution to 0–5 °C Ice bath Temperature control critical to reduce side reactions
3 Add base (e.g., sodium bicarbonate or triethylamine) slowly Base amount: 1.5 equiv relative to amino acid Maintains pH and traps HCl
4 Add Fmoc-Cl dropwise under stirring Fmoc-Cl amount: 1.1–1.2 equiv Use freshly prepared or high purity Fmoc-Cl
5 Stir the reaction mixture at 0–5 °C for 1–2 hours, then allow to warm to room temperature and stir for additional 2–4 hours Total reaction time: 3–6 hours Monitor reaction progress by TLC or HPLC
6 Quench reaction by adding water or dilute acid Water or 1 M HCl Neutralizes excess reagents
7 Extract product into organic phase and wash Wash with brine, water, and bicarbonate solutions Removes impurities
8 Dry organic layer over anhydrous sodium sulfate Sodium sulfate Removes residual water
9 Concentrate under reduced pressure Rotary evaporator Avoid overheating
10 Purify product by recrystallization or chromatography Solvent: ethyl acetate/hexane or silica gel chromatography Achieves high purity

Research Findings and Characterization

  • The Fmoc protection yields the target compound with high regioselectivity and minimal racemization.
  • The compound exhibits molecular formula C21H23NO5 and a molecular weight of 369.4 g/mol.
  • Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity.
  • Stability studies indicate the Fmoc group remains intact under typical peptide synthesis conditions but is removable under mild basic conditions (e.g., piperidine treatment).
  • The compound is suitable as a building block for solid-phase peptide synthesis (SPPS), especially for peptides containing methoxylated side chains.

Comparative Table of Preparation Parameters

Parameter Typical Range/Value Comments
Solvent Dichloromethane (DCM), N,N-Dimethylformamide (DMF) DMF preferred for solubility of polar substrates
Base Sodium bicarbonate, Triethylamine Triethylamine often provides better control
Temperature 0–5 °C initially, then room temperature Controls reaction rate and side reactions
Fmoc-Cl equivalents 1.1–1.2 equiv Slight excess to drive reaction to completion
Reaction time 3–6 hours total Monitored by TLC/HPLC
Purification Recrystallization or silica gel chromatography Ensures high purity for peptide synthesis

Patents and Literature Sources

  • Patent WO2024020159A1 describes similar Fmoc protection steps in the synthesis of amino acid derivatives for peptide applications, highlighting the use of DCM as solvent and sodium bicarbonate as base.
  • Vulcanchem provides a synthesis overview consistent with the classical Fmoc protection of amino acids, emphasizing the reaction of the amino acid with Fmoc-Cl under basic conditions.
  • Research articles on Fmoc amino acid azides and derivatives detail the stability and characterization of Fmoc-protected amino acids, supporting the reaction conditions and purification methods.

Q & A

Q. What are the standard synthetic protocols for preparing 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group. A method analogous to Reference Example 3 in uses 1-(tert-butyl)5-(2,5-dioxopyrrolidin-1-yl) (((9H-fluoren-9-yl)methoxy)carbonyl)-D-glutamate as a starting material. Key steps include:

  • Activation : Use of dioxopyrrolidinyl esters for efficient coupling.
  • Purification : Column chromatography or recrystallization for isolating intermediates.
  • Optimization : Adjusting solvent polarity (e.g., dichloromethane or DMF) and reaction temperature (e.g., −10°C to room temperature) to improve yields. highlights microwave-assisted synthesis for reducing reaction times.
  • Characterization : LC-MS (e.g., Condition G in : 611(M+H)+ at 1.551 min) and NMR for structural confirmation.

Q. How is the Fmoc group utilized in protecting amino functionalities during peptide synthesis?

The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS):

  • Deprotection : Removed with piperidine or morpholine (20–50% in DMF) without affecting acid-labile side chains.
  • Stability : Stable under acidic conditions, making it compatible with tert-butyl (t-Bu) and other acid-sensitive groups ().
  • Advantages : Prevents racemization and allows orthogonal deprotection strategies, critical for synthesizing complex peptides ().

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • LC-MS : Used to verify molecular weight and detect impurities (e.g., reports 611(M+H)+ with retention time 1.551 min).
  • HPLC : For quantifying enantiomeric excess, especially if stereoisomers form during synthesis ().
  • NMR : 1H/13C NMR to confirm regiochemistry (e.g., methoxy and Fmoc group positions).
  • Melting Point : Assess crystalline purity (though data gaps exist in provided evidence).

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved, and what are the common pitfalls?

  • Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials, as seen in for phenylthio-substituted analogs.
  • Catalytic Asymmetric Methods : Enzymatic resolution or metal-catalyzed reactions (e.g., palladium for cross-couplings).
  • Pitfalls : Racemization during deprotection (minimized by low-temperature Fmoc removal) or side reactions with the methoxy group. highlights the use of 3,3-dichloro-1,2-diphenylcyclopropene to stabilize intermediates.

Q. How can researchers address conflicting or absent toxicity data for this compound in experimental design?

  • Precautionary Measures : Assume acute toxicity (Category 4, H302/H315/H319/H335 per ) and use:
    • PPE : Gloves, goggles, and fume hoods ().
    • Waste Disposal : Follow hazardous waste protocols ().
  • In Silico Tools : Predict toxicity using QSAR models if empirical data are lacking ().
  • Pilot Studies : Conduct small-scale assays (e.g., Ames test) to preliminarily assess genotoxicity (no data in evidence).

Q. What strategies mitigate instability during storage or handling?

  • Storage : Keep in airtight containers at −20°C, away from moisture and light ().
  • Incompatibilities : Avoid strong acids/bases and oxidizing agents to prevent decomposition ().
  • Stabilizers : Add antioxidants (e.g., BHT) if radical-mediated degradation is suspected (not explicitly mentioned in evidence).

Q. How is this compound applied in drug discovery, particularly for peptide-based therapeutics?

  • Peptide Backbone Modification : The methoxy group enhances lipophilicity, improving membrane permeability ().
  • Targeted Delivery : Conjugation with targeting moieties (e.g., antibodies) via the carboxylic acid group ().
  • Case Study : notes similar Fmoc-protected analogs exhibit antiviral and anticancer activity through protein-protein interaction inhibition.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid
Reactant of Route 2
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2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid

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